

Introduction: Unveiling the Potential of a Dual-Functionalized Building Block

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Compound of Interest

Compound Name: 2-Amino-4-fluorobenzenethiol

Cat. No.: B162622

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2-Amino-4-fluorobenzenethiol (CAS: 131105-89-0) is a deceptively simple aromatic compound whose strategic placement of three distinct chemical motifs—a nucleophilic thiol, a reactive amine, and an electron-withdrawing fluorine atom—renders it a building block of profound potential.[1][2] The ortho-disposition of the amino and thiol groups provides a pre-organized framework for facile cyclization reactions, most notably for the synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry.[3][4] The thiol group offers a robust anchor for surface modification, particularly in the formation of self-assembled monolayers (SAMs) on metallic substrates.[5] Concurrently, the fluorine atom imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity in biological targets, and the potential for developing ^{18}F -based positron emission tomography (PET) imaging agents.[6][7][8]

This guide, intended for researchers and drug development professionals, moves beyond the compound's established reactivity to explore three frontier research areas where **2-Amino-4-fluorobenzenethiol** can serve as a critical starting material for innovation. We will detail the scientific rationale, provide actionable experimental protocols, and outline the expected outcomes for each proposed avenue of investigation.

Medicinal Chemistry: Engineering Next-Generation 6-Fluoro-Benzothiazole Kinase Inhibitors

Expertise & Rationale: The benzothiazole nucleus is a cornerstone in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding and π -stacking interactions within enzyme active sites. The condensation of 2-aminobenzenethiols with aldehydes, carboxylic acids, or their derivatives is the most common and efficient route to 2-substituted benzothiazoles.[9][10]

The strategic inclusion of a fluorine atom at the 4-position of the parent thiol translates to a 6-fluoro substituent on the resulting benzothiazole ring. In drug design, fluorine is not merely a hydrogen isostere; it is a tool for metabolic modulation. The high strength of the C-F bond can block sites of oxidative metabolism, increasing the pharmacokinetic half-life of a drug candidate.[8] Furthermore, its high electronegativity can alter the pKa of nearby functional groups and lead to more potent interactions with protein targets through orthogonal dipole-dipole or hydrogen bond interactions.[7] This "fluorine advantage" makes **2-Amino-4-fluorobenzenethiol** an ideal starting point for developing novel, more durable, and potent kinase inhibitors, a class of drugs frequently featuring heterocyclic scaffolds.

Proposed Research Area: The development of a focused compound library of 2-aryl-6-fluoro-benzothiazoles for screening against a panel of oncogenic kinases (e.g., VEGFR-2, EGFR, BRAF).

Experimental Protocol: Synthesis of a 2-Aryl-6-fluoro-benzothiazole Library

This protocol describes a representative synthesis using an aromatic aldehyde.

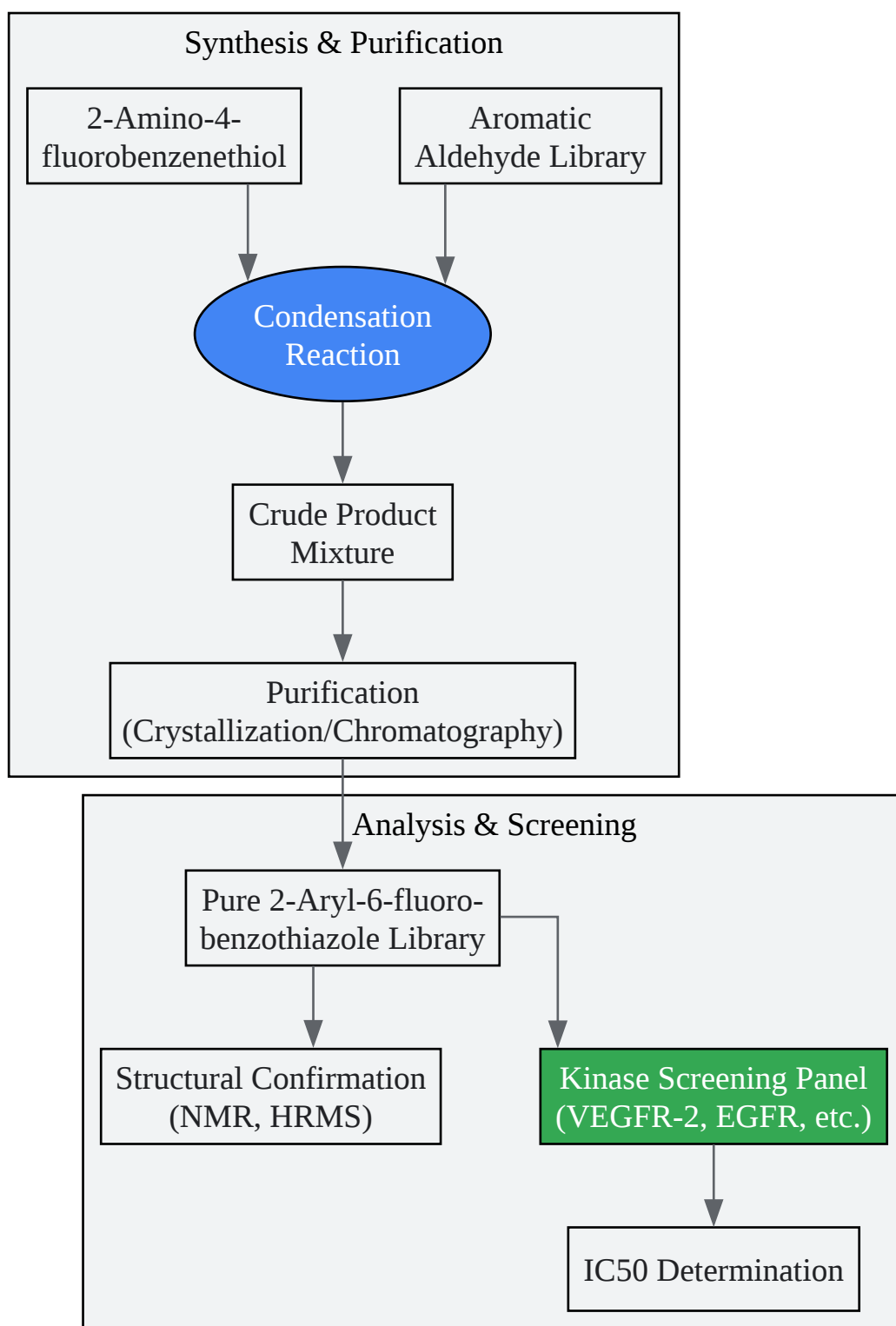
- **Reagent Preparation:** In a 50 mL round-bottom flask, dissolve **2-Amino-4-fluorobenzenethiol** (1.0 mmol, 143.18 mg) in ethanol (15 mL).
- **Addition of Aldehyde:** To this solution, add the desired substituted aromatic aldehyde (1.1 mmol). A diverse set of aldehydes (e.g., with electron-donating and electron-withdrawing groups) should be used to build the library.
- **Catalysis & Reaction:** Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol). Equip the flask with a reflux condenser.
- **Heating & Monitoring:** Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

Reactions are typically complete within 4-12 hours.[11]

- Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Purification: Recrystallize the crude solid from ethanol or purify via column chromatography on silica gel to yield the pure 2-aryl-6-fluoro-benzothiazole.
- Characterization: Confirm the structure of each library member using ^1H NMR, ^{13}C NMR, ^{19}F NMR, and high-resolution mass spectrometry (HRMS).

Workflow and Data Visualization

The overall workflow involves synthesis, purification, characterization, and subsequent biological screening.



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Caption: Workflow for synthesis and screening of a benzothiazole library.

Quantitative Data Summary

Screening results should be tabulated to compare the potency of different derivatives.

Compound ID	R-Group (on 2-Aryl)	VEGFR-2 IC ₅₀ (nM)	EGFR IC ₅₀ (nM)
FBTZ-001	4-OH	150	>10,000
FBTZ-002	4-OCH ₃	210	>10,000
FBTZ-003	4-Cl	85	8,500
FBTZ-004	3,4-diCl	50	6,200

Materials Science: Corrosion-Resistant, Functionalizable Surfaces via Self-Assembled Monolayers (SAMs)

Expertise & Rationale: The spontaneous organization of organosulfur compounds on noble metal and copper surfaces to form densely packed, ordered self-assembled monolayers (SAMs) is a cornerstone of surface engineering. The thiol group serves as a robust chemical anchor to the surface. Such coatings can fundamentally alter the properties of the underlying material, providing barriers to corrosion, reducing friction, and controlling surface energy.

While alkylthiols are commonly used, aromatic thiols like **2-Amino-4-fluorobenzenethiol** offer distinct advantages. The fluorinated aromatic ring system can create a highly stable, low-energy (hydrophobic and oleophobic) surface.^[12] More importantly, the amino group, which will be oriented away from the surface, provides a reactive handle for covalent immobilization of other molecules. This allows for the creation of multifunctional surfaces; for example, an anti-corrosion layer that can also be functionalized with biocompatible polymers or specific capture probes. This dual-property makes it a prime candidate for advanced coatings on medical devices, electronics, and sensors.

Proposed Research Area: The fabrication and characterization of SAMs from **2-Amino-4-fluorobenzenethiol** on copper surfaces to create a corrosion-resistant and chemically addressable platform.

Experimental Protocol: SAM Formation and Characterization

- **Substrate Preparation:** Begin with a high-purity copper-coated silicon wafer. Clean the substrate by sonicating sequentially in acetone, ethanol, and deionized water (10 minutes each). Dry under a stream of nitrogen. Immediately before use, treat with UV-Ozone for 15 minutes to remove organic contaminants and create a fresh oxide layer.
- **SAM Deposition:** Prepare a 1 mM solution of **2-Amino-4-fluorobenzenethiol** in absolute ethanol. Immerse the cleaned copper substrate into this solution in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
- **Incubation:** Allow the self-assembly process to proceed for 24 hours at room temperature.
- **Rinsing:** After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules, followed by drying with nitrogen.
- **Surface Characterization:**
 - **Wettability:** Measure the static water contact angle. A high contact angle ($>90^\circ$) indicates the formation of a hydrophobic surface layer.
 - **Composition:** Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of F, N, S, and Cu on the surface and to study the S-Cu bond formation.
 - **Corrosion Resistance:** Perform electrochemical tests (e.g., potentiodynamic polarization) in a saline solution (0.1 M NaCl). Compare the corrosion potential and current of the SAM-coated copper with a bare copper control.[\[13\]](#)[\[14\]](#)

Conceptual Diagram: SAM Formation and Functionalization

Caption: Formation of a functional SAM on a copper substrate.

Comparative Data Table

Surface	Water Contact Angle (°)	Corrosion Current (I _{corr}) (μA/cm ²)
Bare Polished Copper	~65°	10.5
SAM-Coated Copper	~105°	0.2

Bio-analytical Chemistry: Fluorogenic Probes and PET Ligand Precursors

Expertise & Rationale: The unique electronic properties of **2-Amino-4-fluorobenzenethiol** make it an excellent candidate for two distinct, high-impact analytical applications.

- **Fluorogenic Derivatization:** Many 2-aminothiophenols are themselves non-fluorescent but react with aldehydes to form intensely fluorescent benzothiazoles.^[15] This transformation from "dark" to "bright" is the basis of fluorogenic sensing. This method can be used to detect and quantify aldehydes, which are important biomarkers for oxidative stress (e.g., malondialdehyde, 4-hydroxynonenal) and industrial contaminants (e.g., formaldehyde). The fluorine atom can subtly tune the photophysical properties (e.g., quantum yield, emission wavelength) of the resulting fluorophore, potentially leading to improved sensitivity or shifting the emission to a more desirable wavelength.
- **PET Imaging:** Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on tracers labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). The presence of a stable fluorine atom on the **2-Amino-4-fluorobenzenethiol** scaffold makes it an ideal precursor for the synthesis of ¹⁸F-labeled radiotracers. Molecules structurally similar to derivatives of this compound have been investigated as PET ligands for imaging the serotonin transporter (SERT) in the brain, which is implicated in depression and other neuropsychiatric disorders.^{[6][16]}

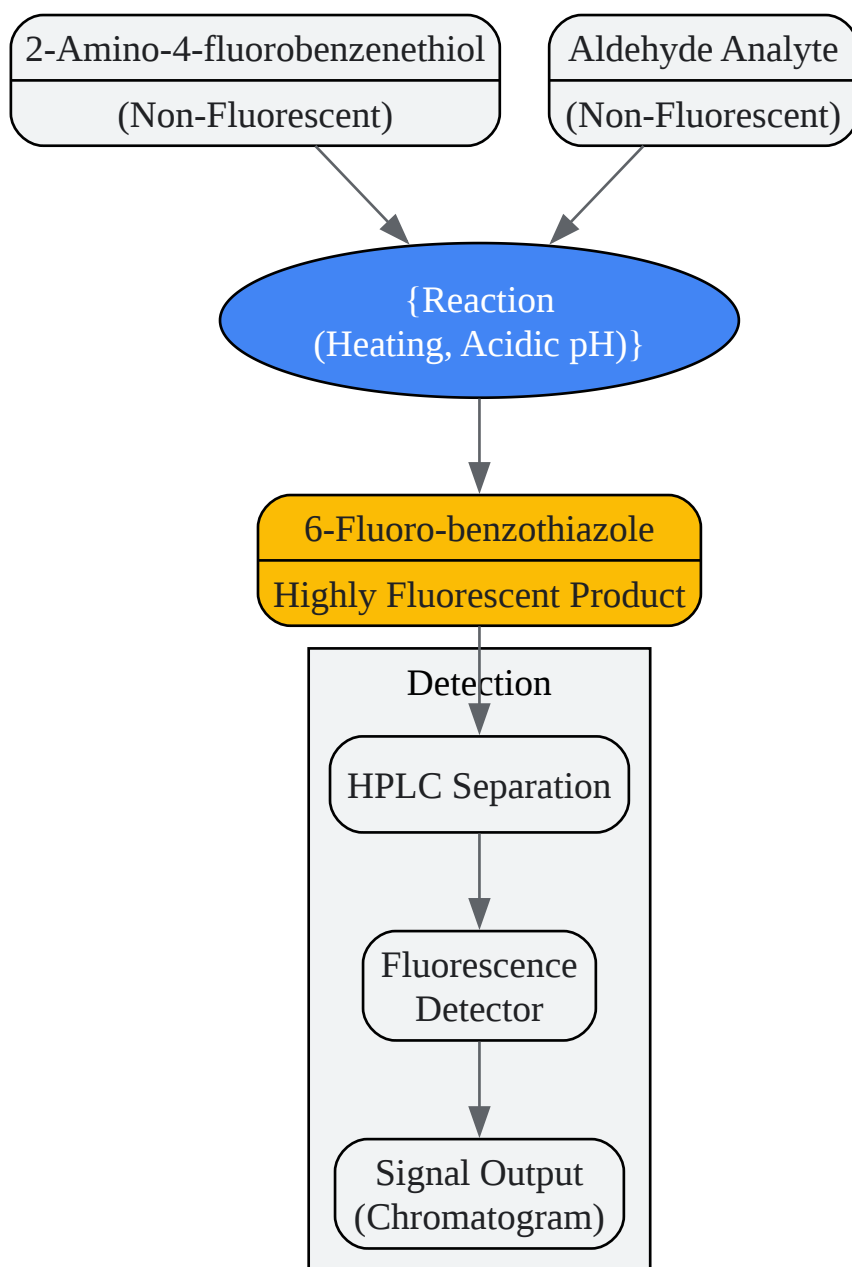
Proposed Research Area A: A Fluorogenic Probe for HPLC Detection of Aldehyd Biomarkers

Develop an HPLC-based method using **2-Amino-4-fluorobenzenethiol** as a pre-column derivatization agent for the sensitive detection of disease-relevant aldehydes in biological fluids.

Experimental Protocol: Aldehyde Derivatization and HPLC Analysis

- **Sample Preparation:** Prepare a standard solution of a target aldehyde (e.g., benzaldehyde) in methanol.
- **Derivatization Reaction:** In a microcentrifuge tube, mix 100 μL of the aldehyde solution with 100 μL of a 10 mM solution of **2-Amino-4-fluorobenzenethiol** in methanol. Add 50 μL of 1 M HCl as a catalyst.
- **Incubation:** Seal the tube and heat at 60°C for 60 minutes.[\[15\]](#)
- **HPLC Analysis:** Cool the reaction mixture and inject a 20 μL aliquot onto a C18 reversed-phase HPLC column.
- **Detection:** Use a mobile phase of acetonitrile:water gradient. Monitor the eluent with a fluorescence detector set to the excitation and emission maxima of the resulting 2-phenyl-6-fluorobenzothiazole (determine these maxima by scanning the derivatized standard).
- **Quantification:** Generate a calibration curve by derivatizing a series of known aldehyde concentrations and plotting the peak area against concentration.

Conceptual Diagram: Fluorogenic Sensing



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Caption: Principle of fluorogenic derivatization for HPLC analysis.

Proposed Research Area B: Precursor Synthesis for a Novel [^{18}F]-SERT PET Ligand

Synthesize a stable precursor molecule where the fluorine on the **2-Amino-4-fluorobenzenethiol** ring is replaced by a suitable leaving group (e.g., a nitro or

trimethylammonium group) to facilitate late-stage nucleophilic radiofluorination with [^{18}F]fluoride.

Data Table: Photophysical Properties of Derivatives

Aldehyde	Derivative Name	Excitation λ (nm)	Emission λ (nm)	Detection Limit (pmol)
Benzaldehyde	2-Phenyl-6-fluorobenzothiazole	~325	~390	0.5
4-Hydroxybenzaldehyde	2-(4-Hydroxyphenyl)-6-fluorobenzothiazole	~340	~450	0.2
Vanillin	2-(4-Hydroxy-3-methoxyphenyl)-6-fluorobenzothiazole	~345	~460	0.3

Conclusion

2-Amino-4-fluorobenzenethiol is far more than a simple chemical intermediate. It is a strategically designed building block that offers elegant solutions to modern research challenges. The convergence of its ortho-amino-thiol arrangement for heterocyclic synthesis, the surface-anchoring capability of its thiol group, and the powerful modulatory effects of its fluorine atom opens up vast and exciting research avenues. The proposed investigations in kinase inhibitor discovery, functional surface science, and advanced bio-analytical probes represent tangible, high-impact areas where this versatile molecule can be leveraged to generate novel intellectual property and drive scientific advancement.

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